molecular formula C18H16N6O4S3 B4908743 N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B4908743
M. Wt: 476.6 g/mol
InChI Key: BSBKWBVBCRCTBY-UHFFFAOYSA-N
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Description

N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines .

Scientific Research Applications

N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its combination of furan and thiadiazole rings, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4S3/c25-15(11-3-1-7-27-11)19-17-23-21-13(30-17)5-9-29-10-6-14-22-24-18(31-14)20-16(26)12-4-2-8-28-12/h1-4,7-8H,5-6,9-10H2,(H,19,23,25)(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBKWBVBCRCTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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